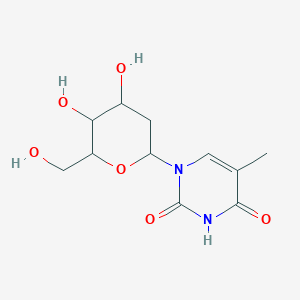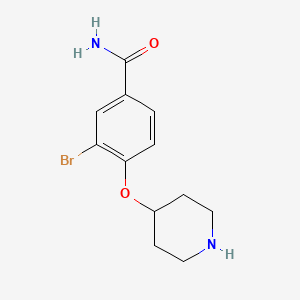![molecular formula C10H10BFN2O2 B12087457 Boronic acid, B-[2-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]- CAS No. 2225175-91-5](/img/structure/B12087457.png)
Boronic acid, B-[2-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic acid, B-[2-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]-, is a compound that belongs to the class of organoboron compounds These compounds are characterized by the presence of a boron atom bonded to carbon and oxygen atoms Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-[2-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]-, typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination reactions.
Formation of the Boronic Acid Group: The boronic acid group can be introduced through the reaction of an aryl halide with a boron reagent under Suzuki-Miyaura coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Boronic acids can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in the presence of an aryl halide.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds formed via Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
Chemistry
In chemistry, boronic acid, B-[2-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]-, is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling .
Biology and Medicine
In biology and medicine, this compound can be used in the development of pharmaceuticals. The imidazole ring is a common motif in many biologically active molecules, and the presence of the boronic acid group can enhance the compound’s ability to interact with biological targets .
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of boronic acid, B-[2-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]-, involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups on proteins and other biomolecules, while the imidazole ring can participate in hydrogen bonding and π-π interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the fluorine atom and imidazole ring.
4-Fluorophenylboronic acid: Contains the fluorine atom but lacks the imidazole ring.
3-Fluorophenylboronic acid: Similar to 4-fluorophenylboronic acid but with the fluorine atom in a different position.
Uniqueness
Boronic acid, B-[2-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]-, is unique due to the presence of both the fluorine atom and the imidazole ring.
Propriétés
Numéro CAS |
2225175-91-5 |
|---|---|
Formule moléculaire |
C10H10BFN2O2 |
Poids moléculaire |
220.01 g/mol |
Nom IUPAC |
[2-fluoro-4-(2-methylimidazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BFN2O2/c1-7-13-4-5-14(7)8-2-3-9(11(15)16)10(12)6-8/h2-6,15-16H,1H3 |
Clé InChI |
BNFJQCYXPABNMO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)N2C=CN=C2C)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-phosphoric acid Mono-[3-(4-benzyloxy-phenyl)-2-octadec-9-enoylaMino-propyl] ester (aMMoniuM salt)](/img/structure/B12087375.png)
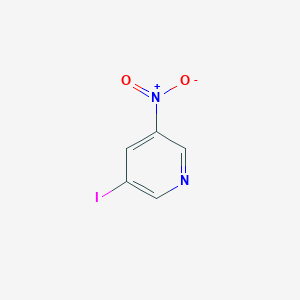
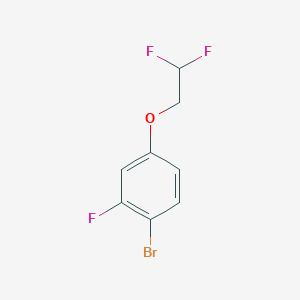




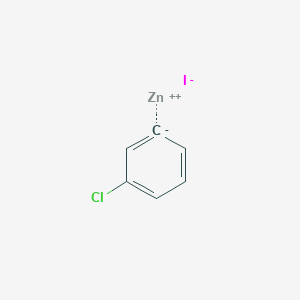

![tert-Butyl[(2-chloro-3-fluorophenyl)methyl]amine](/img/structure/B12087435.png)


